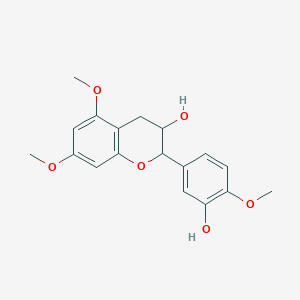

5,7,4'-Tri-O-methylcatechin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,7,4’-Tri-O-methylcatechin is a flavonoid compound known for its diverse biological activities It is a derivative of catechin, a type of natural phenol and antioxidant found in various plants

Mecanismo De Acción

Target of Action

5,7,4’-Tri-O-methylcatechin is a flavonoid compound found in the wood of Acacia catechu . The primary targets of this compound are bacterial species, namely Bacillus subtilis, Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus . These bacteria are known to cause various infections in humans, making them important targets for antimicrobial drugs.

Mode of Action

The compound interacts with its bacterial targets through a process known as molecular docking . This interaction disrupts the normal functioning of the bacteria, leading to their eventual death. The exact changes that occur within the bacteria due to this interaction are still under investigation.

Biochemical Pathways

It is known that the compound interferes with the normal functioning of the bacteria, disrupting their growth and reproduction

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 5,7,4’-Tri-O-methylcatechin have been studied in silico . These studies suggest that the compound has good bioavailability, making it a promising candidate for drug development.

Result of Action

The primary result of 5,7,4’-Tri-O-methylcatechin’s action is the death of the targeted bacteria . This leads to a reduction in the bacterial population, helping to control the infection. The compound has demonstrated strong antimicrobial activity against Bacillus subtilis, comparable to the standard drug ampicillin .

Análisis Bioquímico

Biochemical Properties

5,7,4’-Tri-O-methylcatechin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to interact with enzymes such as catechol-O-methyltransferase, which is involved in the methylation of catechol groups . This interaction is crucial for the compound’s metabolic stability and activity. Additionally, 5,7,4’-Tri-O-methylcatechin has been found to inhibit certain bacterial enzymes, contributing to its antimicrobial properties .

Cellular Effects

5,7,4’-Tri-O-methylcatechin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to affect the expression of genes involved in oxidative stress response and inflammation . The compound also modulates cell signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune response . Furthermore, 5,7,4’-Tri-O-methylcatechin has been shown to impact cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, 5,7,4’-Tri-O-methylcatechin exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . For instance, molecular docking studies have shown that 5,7,4’-Tri-O-methylcatechin can bind to bacterial enzymes, inhibiting their activity and thus exhibiting antimicrobial effects . Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,7,4’-Tri-O-methylcatechin have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH . Long-term studies have shown that 5,7,4’-Tri-O-methylcatechin can maintain its antimicrobial activity over extended periods, although its potency may decrease with prolonged exposure . Additionally, the compound’s effects on cellular function, such as gene expression and enzyme activity, can vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of 5,7,4’-Tri-O-methylcatechin vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can exhibit beneficial effects, such as reducing inflammation and oxidative stress . High doses may lead to toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages .

Metabolic Pathways

5,7,4’-Tri-O-methylcatechin is involved in various metabolic pathways, including glucuronidation, sulfation, and methylation . These pathways are crucial for the compound’s metabolism and excretion. Enzymes such as catechol-O-methyltransferase play a significant role in the methylation of 5,7,4’-Tri-O-methylcatechin, enhancing its metabolic stability . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its overall bioactivity .

Transport and Distribution

Within cells and tissues, 5,7,4’-Tri-O-methylcatechin is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by factors such as its solubility and binding affinity . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 5,7,4’-Tri-O-methylcatechin affects its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, 5,7,4’-Tri-O-methylcatechin may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,4’-Tri-O-methylcatechin typically involves the methylation of catechin. One common method includes the use of methyl iodide (CH3I) and a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups at positions 5, 7, and 4’ of the catechin molecule .

Industrial Production Methods

Industrial production of 5,7,4’-Tri-O-methylcatechin can be achieved through the extraction of natural sources, such as the wood of Acacia catechu. The extracted catechin is then subjected to methylation using the aforementioned synthetic route. This method ensures a high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5,7,4’-Tri-O-methylcatechin undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4), converting the compound into its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Acidic or basic conditions, nucleophiles such as halides or thiols

Major Products Formed

Oxidation: Quinones

Reduction: Dihydro derivatives

Substitution: Various substituted catechins depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound in studies of flavonoid chemistry and reactivity.

Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Industry: Utilized in the development of natural pesticides due to its insecticidal activities.

Comparación Con Compuestos Similares

Similar Compounds

Catechin: The parent compound, known for its antioxidant properties.

Epicatechin: A stereoisomer of catechin with similar biological activities.

Gallocatechin: Another flavonoid with additional hydroxyl groups, enhancing its antioxidant capacity.

Uniqueness

5,7,4’-Tri-O-methylcatechin is unique due to its enhanced stability and bioavailability compared to its non-methylated counterparts. The methylation of hydroxyl groups increases its lipophilicity, allowing better cellular uptake and distribution .

Actividad Biológica

5,7,4'-Tri-O-methylcatechin is a methylated flavanol derived from catechin, a prominent polyphenol found in various plants, particularly in tea and cocoa. This compound has garnered attention for its potential biological activities , including antioxidant, anti-inflammatory, and cytotoxic effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

This compound possesses three methoxy groups at positions 5, 7, and 4' of the catechin structure. This modification significantly influences its solubility , stability , and biological interactions compared to its parent compound, catechin.

Table 1: Chemical Structure of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄O₇ |

| Molecular Weight | 302.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

This compound exhibits significant antioxidant properties . Studies have demonstrated that it can scavenge free radicals and inhibit oxidative stress by modulating various enzymatic pathways. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 2: Antioxidant Activity of this compound

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest.

Table 3: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical) | 25.0 | Apoptosis via caspase activation | |

| MCF-7 (Breast) | 30.0 | Cell cycle arrest |

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This action is mediated through the downregulation of NF-κB signaling pathways.

Case Study: Inhibition of TNF-α in HepG2 Cells

A study evaluated the effect of this compound on TNF-α stimulated HepG2 cells. The results indicated a significant reduction in TNF-α levels at concentrations as low as 0.1 µM.

Table 4: Anti-inflammatory Effects

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The methoxy groups enhance the electron-donating ability of the molecule.

- Enzyme Modulation : It inhibits key enzymes involved in oxidative stress and inflammation.

- Gene Expression Regulation : Alters the expression of genes related to apoptosis and inflammation.

Propiedades

Número CAS |

105330-59-4 |

|---|---|

Fórmula molecular |

C18H20O6 |

Peso molecular |

332.3 g/mol |

Nombre IUPAC |

(2R,3S)-2-(3-hydroxy-4-methoxyphenyl)-5,7-dimethoxy-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C18H20O6/c1-21-11-7-16(23-3)12-9-14(20)18(24-17(12)8-11)10-4-5-15(22-2)13(19)6-10/h4-8,14,18-20H,9H2,1-3H3/t14-,18+/m0/s1 |

Clave InChI |

WCBCDLSKTYUDDL-KBXCAEBGSA-N |

SMILES |

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O |

SMILES isomérico |

COC1=C(C=C(C=C1)[C@@H]2[C@H](CC3=C(O2)C=C(C=C3OC)OC)O)O |

SMILES canónico |

COC1=C(C=C(C=C1)C2C(CC3=C(O2)C=C(C=C3OC)OC)O)O |

Apariencia |

Powder |

Origen del producto |

United States |

Q1: The study mentions identifying phytochemicals using high-resolution liquid chromatography and mass spectrometry. Could these techniques be used to identify and quantify 5,7,4'-Tri-O-methylcatechin in plant extracts?

A1: Yes, high-resolution liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique widely used for identifying and quantifying specific compounds within complex mixtures, such as plant extracts []. If this compound is present in a sample, HPLC-MS could potentially be used for its detection and quantification, provided appropriate standards and method validation are performed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.